Loratadine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

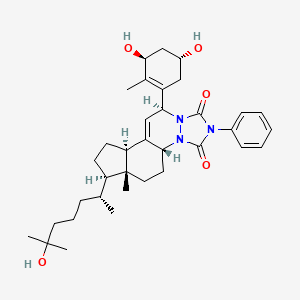

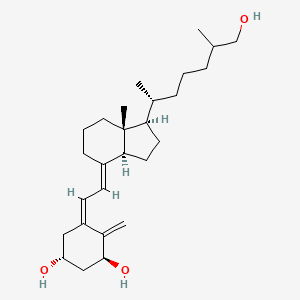

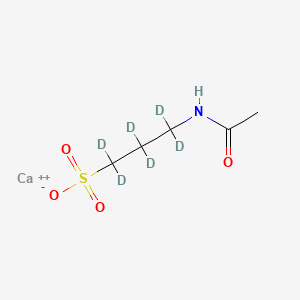

Loratadine-d4 is a deuterated form of Loratadine, a second-generation antihistamine commonly used to manage symptoms of allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of Loratadine by using mass spectrometry techniques .

Mechanism of Action

Target of Action

Loratadine-d4 primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions. When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and inflammation .

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . It intervenes by blocking the binding of histamine to these receptors, effectively halting the allergic reaction . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

This compound affects the histamine-mediated allergic response pathway . By blocking the H1 histamine receptors, it prevents the activation of this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines . This leads to a decrease in the downstream effects of the allergic response, such as inflammation and the associated symptoms .

Pharmacokinetics

This compound exhibits almost 100% bioavailability when administered orally . It is extensively metabolized in the liver via CYP2D6- and 3A4-mediated pathways . The elimination half-life of this compound is approximately 8 hours, while its active metabolite, desloratadine, has a half-life of 27 hours . About 40% of the drug is excreted as conjugated metabolites into urine, with a similar amount excreted into the feces .

Biochemical Analysis

Biochemical Properties

Loratadine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The kinetic analysis of this compound metabolism involves measuring the disappearance rate of the parent compound (this compound) and the production rate of its major metabolite .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine-d4 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Loratadine molecule. One common method involves the use of deuterated reagents in the synthesis of Loratadine. For example, deuterated solvents and deuterated reducing agents can be used to replace hydrogen atoms with deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Loratadine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its active metabolite, desthis compound.

Reduction: Reduction reactions can be used to introduce deuterium atoms into the molecule.

Substitution: Deuterium atoms can be introduced through substitution reactions using deuterated reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Deuterated reducing agents such as deuterated lithium aluminum hydride are used.

Substitution: Deuterated solvents and reagents such as deuterated chloroform and deuterated acetic acid are employed.

Major Products Formed

The major products formed from these reactions include desthis compound and other deuterated metabolites, which are useful for studying the pharmacokinetics and metabolic pathways of Loratadine .

Scientific Research Applications

Loratadine-d4 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Loratadine.

Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of Loratadine.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Loratadine.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Loratadine and its metabolites

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine used to treat allergic reactions.

Diphenhydramine: A first-generation antihistamine with sedative effects.

Chlorpheniramine: Another first-generation antihistamine used for allergy relief .

Uniqueness of Loratadine-d4

This compound is unique due to the presence of deuterium atoms, which provide a distinct advantage in pharmacokinetic and metabolic studies. The deuterium atoms allow for more accurate mass spectrometric analysis, making it a valuable tool in drug research and development .

Properties

CAS No. |

381727-27-1 |

|---|---|

Molecular Formula |

C22H19D4ClN2O2 |

Molecular Weight |

386.91 |

Purity |

98% by HPLC; 98% atom D |

Related CAS |

79794-75-5 (unlabelled) |

Synonyms |

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |

tag |

Loratadine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.